Flunixin-d3
Overview
Description
Flunixin-d3, also known as 2-[2-Methyl-d3-3-(trifluoromethyl)phenylamino]nicotinic acid, is an analytical standard . It is intended for use as an internal standard for the quantification of flunixin . Flunixin is a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-1 and COX-2 .
Synthesis Analysis
Flunixin-d3 can be synthesized using boric acid as a catalyst under solvent-free conditions . The sample preparation procedure involves an extraction with acetonitrile, followed by evaporation and reconstitution .Molecular Structure Analysis
The empirical formula of Flunixin-d3 is C14H8D3F3N2O2 . The molecular weight is 299.26 . The SMILES string representation is [2H]C([2H])([2H])c1c(Nc2ncccc2C(O)=O)cccc1C(F)(F)F .Chemical Reactions Analysis
Flunixin-d3 is used as an internal standard for the quantification of flunixin . The concentration of flunixin in all tissues declines rapidly, with the highest mean concentrations quantified in the kidney and liver tissues at 24 hours .Physical And Chemical Properties Analysis
Flunixin-d3 is a solid at room temperature . It is soluble in DMSO . The InChI code is InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3 .Scientific Research Applications
Lateral Flow Immunoassay for 5-Hydroxyflunixin
- Summary of Application : Flunixin-d3 is used in the development of a lateral flow immunoassay (LFA) for the determination of 5-hydroxyflunixin residue in raw milk . The assay uses a high-affinity monoclonal antibody (mAb) and a near-infrared (NIR) fluorescence molecule as an alternative label to gold nanoparticles .
- Methods of Application : The AuNP and IRDye® 800CW were used to label anti-5-hydroxyflunixin mAb to form the AuNP-mAb and NIR dye-mAb conjugates, respectively . Quantitative determination of 5-hydroxyflunixin was achieved by imaging the optical or fluorescence intensity of the AuNP-mAb and NIR dye-mAb captured on the test line .
- Results or Outcomes : The detection limits of the AuNP-based LFA and NIR dye-based LFA were 0.82 and 0.073 ng/mL in raw milk, respectively . The spiking experiment by the NIR-based LFA yielded 85.7–112.6% recovery with a relative standard deviation below 14%, indicating that it has satisfactory assay accuracy and precision .
Fate of Flunixin in Agricultural Soils and Dairy Manure
- Summary of Application : Flunixin-d3 is used in the study of the fate of flunixin, a nonsteroidal anti-inflammatory drug widely used for treating livestock, in agricultural soils and dairy manure .
- Methods of Application : The study quantified sorption, desorption, and transformation in five agricultural soils and manure using batch equilibrium methods . Concentrations of flunixin and degradation products were determined by high performance liquid chromatography time of flight mass spectrometry .
- Results or Outcomes : Flunixin degradation in soils was relatively slow, exhibiting half-lives of 39–203 days . This provides time for off-site transport and environmental contamination .
Comparative Pharmacokinetics and Tissue Concentrations in Tilapia
- Summary of Application : Flunixin-d3 is used to investigate the comparative pharmacokinetics of flunixin administered intramuscularly (IM) and meloxicam administered IM or orally (PO) in tilapia .
- Methods of Application : Two hundred and seventy fish were assigned to one of three treatment groups: flunixin meglumine IM (2.2 mg/kg); meloxicam IM (1 mg/kg); or meloxicam PO (1 mg/kg). Drug concentrations were determined using ultra-high-pressure liquid chromatography coupled with mass spectroscopy .
- Results or Outcomes : Flunixin reached a mean maximum concentration (C max) of 4826.7 ng/mL at 0.5 h, had a terminal half-life (T 1 / 2) of 7.34 h, and an area under the concentration–time curve extrapolated to infinity (AUC INF_obs) of 25,261.62 h·ng/mL . Tissue concentrations of both drugs were undetectable by 9 h .
Palatability and Pharmacokinetics in Sheep
- Summary of Application : Flunixin-d3 is used to investigate the palatability and pharmacokinetics of flunixin when administered to sheep through feed .
- Methods of Application : The study involved administering flunixin to sheep through their feed and observing their eating habits . The concentration of flunixin in the sheep’s system was then measured over time .
- Results or Outcomes : The results of this study are not specified in the search results. For detailed outcomes, please refer to the original research article .
Stable Isotope Labelled Reference Materials
- Summary of Application : Flunixin-d3 is used as a stable isotope labelled reference material . These materials are used in mass spectrometry for calibration and method development, ensuring the accuracy and precision of analyses .
- Methods of Application : The specific methods of application are not specified in the search results. Typically, stable isotope labelled reference materials are used in the same manner as the analyte of interest in the analytical procedure .
- Results or Outcomes : The use of Flunixin-d3 as a reference material helps to improve the reliability and accuracy of analytical results .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOCSNJCXJYGPE-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583582 | |
Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flunixin-d3 | |
CAS RN |
1015856-60-6 | |
Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1015856-60-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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